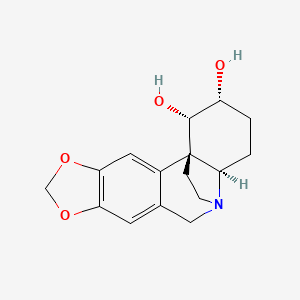

Amabiline

Description

This compound has been reported in Eupatorium japonicum, Neatostema apulum, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVWTOSBCBKXOR-WHOFXGATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939241 | |

| Record name | Amabiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17958-43-9 | |

| Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17958-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amabiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMABILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Amabiline Biosynthesis Pathway in Borago officinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of amabiline, a prominent pyrrolizidine alkaloid (PA) found in Borago officinalis (borage). PAs are a class of secondary metabolites known for their hepatotoxic effects, making the study of their biosynthesis crucial for the safe development of borage-based products in the pharmaceutical and nutraceutical industries. This document details the enzymatic steps involved in the formation of the necine base, supinidine, and the necic acid, viridifloric acid, which collectively form this compound. It includes a summary of quantitative data on PA content in borage, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathways and analytical workflows.

Introduction

Borago officinalis, commonly known as borage or starflower, is a medicinal and culinary herb valued for its seed oil, which is rich in γ-linolenic acid (GLA). However, the presence of pyrrolizidine alkaloids (PAs), such as this compound, in various parts of the plant raises safety concerns due to their potential hepatotoxicity[1][2]. This compound is an ester composed of the necine base supinidine and viridifloric acid[2]. Understanding the biosynthetic pathway of this compound is essential for developing strategies to minimize its content in borage products and for exploring the potential of pathway intermediates in drug development. This guide synthesizes the current knowledge on the core biosynthetic pathway of this compound in B. officinalis.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the convergence of two distinct pathways: the formation of the necine base (supinidine) and the synthesis of the necic acid (viridifloric acid).

Biosynthesis of the Necine Base: Supinidine

The biosynthesis of the pyrrolizidine ring system of supinidine originates from the polyamines putrescine and spermidine.

Step 1: Homospermidine Synthesis

The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) [1][3][4]. HSS is a key enzyme that has evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[3][4][5].

-

Enzyme: Homospermidine Synthase (HSS)

-

Substrates: Putrescine, Spermidine

-

Product: Homospermidine

-

Cofactor: NAD+[6]

Step 2: Oxidation of Homospermidine and Cyclization

Homospermidine undergoes a two-step oxidation and cyclization to form the bicyclic pyrrolizidine nucleus. This process is catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) . HSO oxidizes both primary amino groups of homospermidine, leading to the formation of the intermediate 1-formylpyrrolizidine .

-

Enzyme: Homospermidine Oxidase (HSO)

-

Substrate: Homospermidine

-

Intermediate: 1-formylpyrrolizidine

Step 3: Reduction to Supinidine

The final step in the formation of the necine base is the reduction of 1-formylpyrrolizidine to yield supinidine. The specific reductase enzyme responsible for this conversion has not yet been fully characterized in Borago officinalis.

-

Enzyme: (Uncharacterized) Reductase

-

Substrate: 1-formylpyrrolizidine

-

Product: Supinidine

Caption: Biosynthetic pathway of the necine base supinidine.

Biosynthesis of the Necic Acid: Viridifloric Acid

Necic acids are branched-chain carboxylic acids that esterify the necine base. Viridifloric acid is derived from the metabolism of branched-chain amino acids, specifically L-isoleucine and L-valine[7].

Step 1: Formation of C7-Pronecic Acid

The initial step in viridifloric acid biosynthesis involves the condensation of pyruvate and 2-oxoisovalerate (derived from valine metabolism). This reaction is catalyzed by C7-hydroxyacid synthase (C7HAS) , which is a specialized form of acetohydroxyacid synthase (AHAS)[8].

-

Enzyme: C7-Hydroxyacid Synthase (C7HAS)

-

Substrates: Pyruvate, 2-Oxoisovalerate

-

Product: C7-Pronecic Acid[8]

Step 2: Conversion to Viridifloric Acid

The subsequent enzymatic steps that convert C7-pronecic acid into viridifloric acid are not yet fully elucidated. This part of the pathway likely involves a series of isomerizations and reductions.

Caption: Biosynthetic pathway of the necic acid viridifloric acid.

Final Esterification Step

The final step in this compound biosynthesis is the esterification of the necine base supinidine with the necic acid viridifloric acid. This reaction is catalyzed by an uncharacterized acyltransferase.

-

Enzyme: (Uncharacterized) Acyltransferase

-

Substrates: Supinidine, Viridifloroyl-CoA (activated form)

-

Product: this compound

Caption: Final esterification step to form this compound.

Quantitative Data

Quantitative analysis of pyrrolizidine alkaloids in Borago officinalis reveals varying concentrations depending on the plant part and developmental stage. The following table summarizes reported concentrations of this compound and related PAs.

| Plant Part | Pyrrolizidine Alkaloid | Concentration Range | Reference |

| Seeds | This compound | 0.002% of crude alkaloids | [Dodson & Stermitz, 1986][1] |

| Vegetative Tissues | This compound | 2-10 mg/kg (as part of total PAs) | [Lüthy et al., 1984, as cited in[1]] |

| Leaves (Wild) | Total Phenols | 5.21 mg GA/g | [Abu-Qaoud et al., 2018][9] |

| Leaves (Cultivated) | Total Phenols | 2.37 mg GA/g | [Abu-Qaoud et al., 2018][9] |

| Leaves (Wild) | Total Flavonoids | 22.4 mg RU/g | [Abu-Qaoud et al., 2018][9] |

| Leaves (Cultivated) | Total Flavonoids | 13.1 mg RU/g | [Abu-Qaoud et al., 2018][9] |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Borago officinalis

This protocol is adapted from a validated LC-MS/MS method for PA quantification in borage leaves[4][10].

-

Sample Preparation: Homogenize fresh or freeze-dried borage leaf material to a fine powder.

-

Extraction Solvent: Prepare a solution of 0.2% formic acid in 10% methanol (v/v).

-

Extraction Procedure: a. Weigh approximately 0.5 g of the homogenized plant material into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Sonicate the mixture for 15 minutes at ambient temperature. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction of the pellet with another 10 mL of extraction solvent. g. Combine the supernatants.

-

Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the PAs with methanol.

-

Sample Concentration: a. Evaporate the methanol eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Caption: Workflow for the extraction of PAs from Borago officinalis.

Quantification of this compound by LC-MS/MS

This protocol outlines the general parameters for the quantitative analysis of this compound using a validated method[4][10].

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and other PAs of interest should be optimized.

-

Quantification: Use of an external calibration curve with certified reference standards for this compound.

Homospermidine Synthase (HSS) Activity Assay

This assay is based on the NAD+-dependent formation of homospermidine[2][6][7][8].

-

Enzyme Extraction: Homogenize plant tissue in an appropriate buffer (e.g., Tris-HCl, pH 8.5) containing protease inhibitors. Centrifuge to obtain a crude protein extract.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 9.0)

-

NAD+

-

Putrescine

-

[1,4-14C]Spermidine (radiolabeled substrate)

-

Crude enzyme extract

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Product Separation: Separate the radiolabeled homospermidine from the unreacted spermidine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Quantify the amount of radiolabeled homospermidine using a scintillation counter or a radio-HPLC detector.

Conclusion

The biosynthesis of this compound in Borago officinalis is a complex process that is becoming increasingly understood. The identification of key enzymes such as homospermidine synthase and C7-hydroxyacid synthase provides crucial insights into the pathway's regulation. However, several enzymes, particularly the reductase in supinidine formation, the enzymes for viridifloric acid maturation, and the final acyltransferase, remain to be fully characterized in borage. Further research, including gene expression studies and proteomic analyses, will be instrumental in elucidating the complete pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to ensure the safety and efficacy of Borago officinalis-derived products.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in Pyrrolizidine Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloids in borage (Borago officinalis): Comprehensive profiling and development of a validated LC-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Report: Comparison of qualitative, quantitative analysis and antioxidant potential between wild and cultivated Borago officinalis leaves from palestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources, biosynthesis, and extraction of amabiline and its related pyrrolizidine alkaloids (PAs). Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores[1]. Their diverse biological activities, including significant hepatotoxicity, make them a subject of intense research in toxicology and drug development[1][2][3]. This compound, a monoester PA, serves as a key example within this class[4].

Principal Natural Sources

This compound and its structural analogs are predominantly found in species belonging to the Boraginaceae family. The primary plant genera known to produce these alkaloids are detailed below.

-

Cynoglossum (Hound's Tongue): The genus Cynoglossum is a well-documented source of various PAs[2][5]. This compound was first isolated from Cynoglossum amabile[4][6]. Other species, such as Cynoglossum officinale, are also known to contain high concentrations of toxic PAs[7]. The alkaloids present in C. amabile include this compound, echinatine, heliosupine, supinine, and lasiocarpine[2].

-

Borago officinalis (Borage): Commonly cultivated as a garden herb, Borage is another significant source of this compound[4]. The alkaloid is found in the seeds, flowers, and leaves of the plant[4][8][9]. Besides this compound, Borago officinalis contains other PAs such as lycopsamine, intermedine, supinine, and thesinine[8][9][10].

-

Amsinckia (Fiddlenecks): Species within the Amsinckia genus, commonly known as Fiddlenecks, are recognized producers of PAs and are a known cause of livestock poisoning[3][11][12]. While this compound has been tentatively identified in some Amsinckia species, the more commonly reported PAs are lycopsamine and intermedine, along with their acetyl derivatives[12][13].

-

Other Potential Sources: The monoester PA this compound has also been observed in Cryptantha crassipes, suggesting that the Cryptantha genus may be another source of these alkaloids[13].

Quantitative Analysis of Alkaloid Content

The concentration of this compound and related PAs varies significantly between plant species, the specific part of the plant, developmental stage, and environmental conditions[1]. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Alkaloid(s) | Concentration (% of dry weight) | Reference |

| Borago officinalis | Crude Alkaloid Extract | This compound | 0.002% | [8] |

| Borago officinalis | Leaves & Stems | Total PAs | < 0.001% | [10] |

| Cynoglossum officinale | Dry Matter | Total PAs | 0.6% - 2.1% | [7] |

| Amsinckia intermedia | Whole Plant | Lycopsamine, Intermedine & derivatives | 2.0% | [12] |

Biosynthesis and Metabolic Activation

Pyrrolizidine alkaloids are synthesized in plants from common amino acid precursors. The core structure, a necine base, is derived from L-ornithine. The acidic portion, known as necic acid, is formed from other amino acids[1]. In this compound, the necine base is supinidine, and the necic acid is viridifloric acid, which is derived from L-valine[1][4].

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review [frontiersin.org]

- 3. Pyrrolizidine alkaloid-containing toxic plants (Senecio, Crotalaria, Cynoglossum, Amsinckia, Heliotropium, and Echium spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective total synthesis of (+)-amabiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amsinckia - Wikipedia [en.wikipedia.org]

- 12. ars.usda.gov [ars.usda.gov]

- 13. pubs.acs.org [pubs.acs.org]

Amabiline: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Cynoglossum amabile in 1967.[1] As a member of the PA class of compounds, this compound is characterized by a core structure derived from two fused five-membered rings containing a nitrogen atom. It is specifically classified as an ester of a necine base, (-)-supinidine, and a necic acid, (-)-viridifloric acid.[2] The presence of pyrrolizidine alkaloids in various plant species, and their potential toxicity, necessitates a thorough understanding of their chemical properties for researchers in natural product chemistry, toxicology, and drug development. This guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data and experimental methodologies.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol .[3] The core of its structure is the unsaturated pyrrolizidine nucleus, specifically the necine base (-)-supinidine. This is esterified at the C9 position with (-)-viridifloric acid. The absolute stereochemistry of this compound has been confirmed through enantioselective total synthesis.[4]

The IUPAC name for this compound is [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate.[3] The stereochemical descriptors indicate the specific spatial arrangement of the atoms, which is crucial for its biological activity and interaction with molecular targets.

Below is a diagram of the chemical structure of this compound, generated using the DOT language.

References

The Discovery and Isolation of Amabiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for their significant biological activities, including pronounced hepatotoxicity.[1][2] First identified in 1967, this compound has since been the subject of chemical and toxicological research.[1][3] This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an examination of its mechanism of toxicity. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams.

Discovery and Historical Context

This compound was first isolated in 1967 by C.C.J. Culvenor and L.W. Smith from Cynoglossum amabile, a plant belonging to the Boraginaceae family.[3][4] This discovery was part of a broader investigation into the alkaloidal constituents of Cynoglossum species.[3] In their seminal work, Culvenor and Smith identified this compound as a new pyrrolizidine alkaloid, alongside the known alkaloid echinatine, from C. amabile.[3][4] Chemically, this compound is the ester of the necine base (-)-supinidine and viridifloric acid.[3]

Subsequent to its initial discovery, this compound has also been identified in other plant species, most notably in borage (Borago officinalis), where it is found in the seeds and flowers.[1] The presence of this compound and other pyrrolizidine alkaloids in borage has raised concerns regarding the safety of consuming borage and its seed oil, due to their potential for liver damage.[1] The first total synthesis of (+)-amabiline was successfully achieved in 2012, providing a synthetic route to this natural product and enabling further biological evaluation.[1]

Quantitative Data from Isolation Experiments

The following tables summarize the quantitative data from the original isolation of this compound from Cynoglossum amabile as reported by Culvenor and Smith (1967), and representative data from the extraction of pyrrolizidine alkaloids from Borago officinalis.

Table 1: Alkaloid Content and Yield from Cynoglossum amabile (Culvenor & Smith, 1967)

| Parameter | Value | Reference |

| Starting Plant Material (dried) | 163 g | [4] |

| N-oxide Content | 0.53% | [4] |

| Free Base Content | 0.35% | [4] |

| Total Crude Base | 380 mg | [4] |

| Isolated this compound | 184 mg | [4] |

| Calculated Yield of this compound | ~0.11% |

Note: The calculated yield is based on the amount of isolated this compound from the starting dried plant material.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data to be populated from further specific literature search. | |

| ¹³C NMR | Data to be populated from further specific literature search. | |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound, based on the original discovery and modern techniques.

Extraction of this compound from Cynoglossum amabile (Adapted from Culvenor & Smith, 1967)

-

Plant Material Preparation: Air-dried and powdered aerial parts of Cynoglossum amabile are used as the starting material.

-

Extraction of Free Alkaloids:

-

The powdered plant material is macerated with concentrated ammonia (0.880 specific gravity) for 30 minutes.

-

The ammoniated material is then extracted with diethyl ether in a continuous percolator for 24 hours.

-

The ether extract is concentrated and then extracted with 0.5 N sulfuric acid.

-

The acidic aqueous solution is washed with ether to remove non-basic compounds.

-

The aqueous solution is then made alkaline with ammonia and extracted with chloroform.

-

The chloroform extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude free base.

-

-

Extraction of N-oxides:

-

The plant material, previously extracted for free alkaloids, is dried and then extracted with cold 80% ethanol.

-

The ethanol extract is concentrated under reduced pressure.

-

The resulting aqueous solution is acidified with 2 N sulfuric acid and filtered.

-

The filtrate is reduced with zinc dust at room temperature for 4 hours to convert N-oxides to free bases.

-

The solution is filtered, made alkaline with ammonia, and extracted with chloroform.

-

The chloroform extract is dried and evaporated to yield the crude base from N-oxides.

-

Isolation of this compound by Countercurrent Distribution (Culvenor & Smith, 1967)

-

Preparation: The crude base is subjected to countercurrent distribution.

-

Solvent System: A biphasic solvent system of chloroform and a suitable buffer (e.g., phosphate buffer at a specific pH) is used.[4]

-

Distribution: The crude base is dissolved in the lower phase (chloroform) and subjected to a series of transfers against the upper phase (buffer).

-

Fraction Collection: After a set number of transfers, the fractions from the different tubes of the apparatus are collected.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated alkaloid.

Modern Extraction Protocol for Pyrrolizidine Alkaloids from Plant Material (Generic)

-

Sample Preparation: Homogenized and lyophilized plant material is used.

-

Extraction Solvent: A solution of 0.2% formic acid in 10% methanol is an efficient extraction solvent.[6]

-

Extraction Conditions: Extraction is performed at a slightly elevated temperature (e.g., 47.5 °C) for 60 minutes with constant stirring.[6]

-

Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE).

-

Analysis: The purified extract is analyzed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantification.[2]

Visualization of Key Processes

Experimental Workflow for this compound Isolation

References

- 1. Enantioselective total synthesis of (+)-amabiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine alkaloids in borage (Borago officinalis): Comprehensive profiling and development of a validated LC-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

Amabiline and Pyrrolizidine Alkaloids: A Technical Guide to Their Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these are a diverse group of nitrogen-containing secondary metabolites known as alkaloids. This technical guide focuses on the pyrrolizidine alkaloids (PAs), a prominent class of defensive compounds, with a specific emphasis on amabiline. This compound is a representative PA found in various plant species, including Cynoglossum amabile (Chinese hound's tongue) and Borago officinalis (borage).[1][2][3] While research often centers on the broader class of PAs, this document synthesizes the current understanding of their function, presumed signaling pathways, and methods of study, using this compound as a key example. The primary role of these alkaloids is to act as a deterrent or toxin to generalist herbivores.[4] This guide provides quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental pathways to serve as a comprehensive resource for researchers in plant science and drug development.

The Role of Pyrrolizidine Alkaloids (PAs) in Plant Defense

Pyrrolizidine alkaloids are a group of over 600 naturally occurring compounds synthesized by an estimated 3% of the world's flowering plants, primarily as a defense mechanism against herbivores.[5][6] Their presence is a classic example of a constitutive chemical defense, meaning they are typically present in the plant tissues rather than being produced solely in response to an attack.

The defensive action of PAs is multifaceted. For many generalist insect herbivores, PAs are toxic and act as feeding deterrents.[4] Ingestion of PAs can lead to reduced growth, developmental abnormalities, and mortality in insects.[7] However, some specialist insects have evolved mechanisms to not only tolerate but also sequester these alkaloids from their host plants, using them for their own defense against predators.

This compound: A Case Study

This compound is an unsaturated pyrrolizidine alkaloid identified in plants from the Boraginaceae family, such as Cynoglossum amabile and Borago officinalis.[1][5] Chemically, it is an ester derived from viridifloric acid and supinidine.[1] Like other PAs with an unsaturated necine base, this compound is recognized for its potential hepatotoxicity in vertebrates, which underscores its potent biological activity.[1][2] Its role in plant defense is inferred from the well-established anti-herbivore properties of PAs as a class.

Quantitative Data on this compound and Related PAs

Quantitative analysis of PAs is crucial for understanding their ecological significance and potential for toxicity. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common and sensitive method for this purpose.[8][9] Data on the concentration of this compound is limited, but available studies provide some insights.

| Plant Species | Plant Part | Alkaloid | Concentration (% of crude alkaloids) | Concentration (% of dry weight) | Reference |

| Borago officinalis | Seeds & Flowers | Crude Alkaloids | - | 0.03% | [10] |

| Borago officinalis | Seeds & Flowers | Thesinine | Major Component | 0.02% | [10] |

| Borago officinalis | Seeds & Flowers | This compound | Minor Component (approx. 6.7%) | 0.002% | [10] |

| Cynoglossum amabile | Whole Plant | This compound | Present | Not specified | [5][6] |

| Cynoglossum amabile | Whole Plant | Echimidine | Present | Not specified | [5] |

| Cynoglossum amabile | Whole Plant | Europine | Present | Not specified | [5] |

Table 1: Reported Concentrations of this compound and Other Pyrrolizidine Alkaloids in Selected Plant Species.

Biosynthesis and Signaling Pathways

The production of PAs is a complex metabolic process that is tightly regulated by the plant. While the specific signaling cascade leading to this compound production has not been elucidated, the general pathways for PA biosynthesis and herbivore-induced defense signaling are informative.

General Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of the characteristic necine base of PAs begins with the amino acid arginine, which is converted to putrescine. The first committed step is catalyzed by homospermidine synthase, which combines two molecules of putrescine to form homospermidine. A series of oxidation, cyclization, and reduction reactions then leads to the formation of the core pyrrolizidine structure. This necine base is then esterified with various necic acids, which are derived from other amino acid pathways (e.g., isoleucine, valine, leucine), to produce the diverse array of PAs, including this compound.

Figure 1. Simplified biosynthetic pathway of this compound.

Hypothetical Signaling Pathway for PA Induction

Herbivore feeding typically triggers a signaling cascade in plants that leads to the production of defensive compounds. The jasmonate (JA) signaling pathway is a primary regulator of defenses against chewing insects.[11][12] It is hypothesized that mechanical damage and elicitors from insect oral secretions initiate a signal that is transmitted systemically. This leads to the synthesis of jasmonic acid, which then binds to a receptor complex, triggering the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that upregulate the expression of genes involved in the biosynthesis of secondary metabolites, including PAs.[13][14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cynoglossum amabile - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Frontiers | Interactions between Plant Metabolites Affect Herbivores: A Study with Pyrrolizidine Alkaloids and Chlorogenic Acid [frontiersin.org]

- 5. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of alkaloids in food consumption, metabolism and survival in a blood-sucking insect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Amabiline Concentration in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a pyrrolizidine alkaloid (PA) first isolated from Cynoglossum amabile. It is also a known constituent of borage (Borago officinalis)[1][2]. As a member of the pyrrolizidine alkaloid class of secondary metabolites, this compound is recognized for its potential hepatotoxicity, which is a significant consideration in the development of herbal medicines and dietary supplements derived from plants containing this compound. This technical guide provides a comprehensive overview of the distribution of this compound in various plant parts, detailed experimental protocols for its quantification, and a summary of the current understanding of its biological context.

Data Presentation: this compound Concentration in Plant Parts

| Plant Species | Plant Part | This compound Concentration (% of crude alkaloids) | Total Crude Alkaloid Content (% of dry weight) | Notes |

| Borago officinalis | Seeds | 0.002% | 0.03% | This compound is a minor alkaloid; the major alkaloid is thesinine (0.02%). |

| Borago officinalis | Flowers | 0.002% | 0.03% | Similar to seeds, this compound is a minor component. |

| Borago officinalis | Leaves | Not specified | < 0.001% (in leaves and stems) | All above-ground parts contain pyrrolizidine alkaloids, particularly the leaves. |

| Borago officinalis | Stems | Not specified | < 0.001% (in leaves and stems) | |

| Borago officinalis | Roots | Not specified | Not specified | Primarily contains the free base form of alkaloids. |

Experimental Protocols

The quantification of this compound in plant tissues typically involves extraction, purification, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The following is a synthesized, detailed methodology based on established protocols for the analysis of pyrrolizidine alkaloids in plants of the Boraginaceae family.

Sample Preparation and Extraction

-

Harvesting and Preparation : Collect fresh plant material (roots, stems, leaves, flowers, and seeds) and rinse with deionized water to remove any debris.

-

Drying and Grinding : Freeze-dry the plant material to preserve the chemical integrity of the alkaloids. Once dried, grind the tissue into a fine powder using a laboratory mill.

-

Extraction :

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 20 mL of an extraction solvent, typically 0.05 M sulfuric acid in water or an acidified methanol solution.

-

Sonication or maceration can be employed to enhance extraction efficiency. For maceration, allow the mixture to stand for several hours with occasional shaking. For sonication, place the sample in an ultrasonic bath for 15-30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process on the plant material pellet with a fresh portion of the extraction solvent to ensure complete recovery of the alkaloids.

-

Combine the supernatants from both extractions.

-

Solid-Phase Extraction (SPE) for Sample Cleanup

-

SPE Cartridge Conditioning : Use a strong cation exchange (SCX) SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid through it.

-

Sample Loading : Load the combined acidic extract onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interfering non-basic compounds.

-

Elution : Elute the pyrrolizidine alkaloids from the cartridge using 10 mL of a freshly prepared solution of 5% ammonia in methanol.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by HPLC-MS/MS

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for analysis.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase : A gradient elution is typically used with:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program : A typical gradient might start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (m/z 284.18), characteristic transitions would be monitored.

-

Source Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

-

-

Quantification : Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the calibration curve.

Mandatory Visualization

References

Amabiline in Herbal Supplements: A Technical Guide to Occurrence, Analysis, and Toxicological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) found in several plant species, notably those belonging to the Boraginaceae family. PAs are a class of phytotoxins known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. The presence of this compound and other PAs in herbal supplements is a significant concern for consumer safety and regulatory compliance. This technical guide provides an in-depth overview of the occurrence of this compound in herbal supplements, detailed analytical methodologies for its detection and quantification, and an exploration of its toxicological pathways.

Occurrence of this compound in Botanical Sources

This compound has been identified in several plant species, with Cynoglossum amabile (Chinese hound's tongue) and Borago officinalis (borage) being primary sources.[1][2] Herbal supplements containing these botanicals, either as primary ingredients or as contaminants, are potential sources of this compound exposure.

-

Cynoglossum amabile : This plant is used in traditional Chinese medicine and is a known source of this compound and other pyrrolizidine alkaloids.[3] The use of C. amabile in herbal preparations poses a direct risk of this compound ingestion.

-

Borago officinalis : Borage is cultivated for its seed oil, which is rich in gamma-linolenic acid (GLA), and its leaves are used in herbal teas and supplements. This compound has been detected in the leaves, flowers, and seeds of the borage plant.[4] While refined borage oil has been shown to have undetectable or very low levels of PAs, supplements made from other parts of the plant may contain significant amounts.[5]

Contamination of other herbal ingredients with PA-containing weeds during harvesting and processing is another significant route for the introduction of this compound into the food supply chain.

Quantitative Data on this compound and Total Pyrrolizidine Alkaloids

The concentration of this compound and total PAs can vary significantly depending on the plant part, growing conditions, harvesting time, and processing methods. The following table summarizes available quantitative data.

| Plant Source/Product | Analyte | Concentration | Notes | Reference |

| Borago officinalis (leaves and stems) | This compound | 0.002% of crude alkaloids | Total alkaloid content was < 0.001% of dry weight. | [4] |

| Borago officinalis (vegetative tissues) | Lycopsamine, this compound, intermedine, supinine, and acetylated derivatives | 2-10 mg/kg | [4] | |

| Dry Borage Sample | Total Pyrrolizidine Alkaloids | 2959 µg/kg | Lycopsamine-N-oxide was the predominant PA. | [6] |

| Refined Borage Oil | Pyrrolizidine Alkaloids | Not detected (>20 µg/kg) | The refining process significantly reduces PA content. | [5] |

Experimental Protocols for this compound Analysis

The standard method for the analysis of this compound and other PAs in complex matrices like herbal supplements is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation and Extraction

This protocol is a composite based on established methods for PA analysis in herbal matrices.[7][8]

-

Sample Homogenization : Dry herbal supplement samples (e.g., powders, capsules) are finely ground to a homogenous powder.

-

Extraction :

-

Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonicate for 15-30 minutes at room temperature.

-

Centrifuge at 4000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 20 mL of 0.05 M sulfuric acid and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup :

-

Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

-

Load the combined acidic extract onto the SPE cartridge.

-

Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

-

Dry the cartridge under a stream of nitrogen for 5-10 minutes.

-

Elute the PAs twice with 5 mL of a freshly prepared solution of 5% ammonia in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into a UHPLC vial.

-

UHPLC-MS/MS Analysis

-

UHPLC System : A system capable of binary gradient elution at high pressures.

-

Column : A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Gradient Elution : A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored.

-

This compound Precursor Ion: m/z 284.2

-

This compound Product Ions: To be determined by direct infusion of an this compound standard.

-

-

Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a matrix-matched calibration curve prepared using a certified reference standard of this compound.

Toxicological Signaling Pathways

The hepatotoxicity of this compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is initiated by its metabolic activation in the liver.[9][10]

The metabolic activation of this compound by cytochrome P450 enzymes in the liver generates highly reactive pyrrolic metabolites.[9][10] These electrophilic compounds can covalently bind to cellular macromolecules such as proteins and DNA, forming adducts.[11] This process disrupts cellular function and homeostasis, leading to cellular damage, oxidative stress through the production of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[12] The resulting damage to liver sinusoidal endothelial cells can lead to hepatic sinusoidal obstruction syndrome (HSOS), a life-threatening condition.[9]

The apoptotic cascade induced by PAs involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[9] Furthermore, some studies suggest that toxic PAs may interfere with the glutathione (GSH) detoxification pathway by targeting enzymes such as glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1), thereby exacerbating cellular damage.[13][14]

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the analysis of this compound in herbal supplements.

Conclusion and Recommendations

The presence of this compound in herbal supplements derived from or contaminated with Borago officinalis or Cynoglossum amabile represents a potential health risk to consumers. The quantitative data, although limited, indicates that levels of PAs in some herbal products can be significant. It is imperative for manufacturers of herbal supplements to implement rigorous quality control measures, including botanical identity testing and screening for PAs, to ensure the safety of their products.

For researchers and drug development professionals, the analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound. Further research is needed to establish a more comprehensive database of this compound concentrations in a wider range of commercial herbal products. Understanding the precise molecular mechanisms of this compound-induced toxicity will also be crucial for developing effective mitigation strategies and for the overall safety assessment of botanical supplements.

References

- 1. Cynoglossum amabile - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids in Food on the Italian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. mdpi.com [mdpi.com]

- 12. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Amabiline and its Structural Analogs in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) first identified in Cynoglossum amabile and also found in other plant species such as borage (Borago officinalis)[1]. PAs are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores[2]. While exhibiting a range of biological activities, many PAs, including this compound, are known for their significant hepatotoxicity, posing a risk to both livestock and humans through the contamination of foodstuffs like honey, grains, and herbal supplements. This technical guide provides an in-depth overview of this compound and its structural analogs, focusing on their natural sources, biosynthesis, biological activities, and the molecular mechanisms underlying their toxicity. It also details experimental protocols for their isolation and analysis, aiming to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

II. Chemical Structures and Natural Occurrence

This compound is chemically defined as the ester of the necine base supinidine and viridifloric acid[1]. Its structural analogs are other pyrrolizidine alkaloids that share the fundamental pyrrolizidine nucleus but differ in the type of necine base and the structure of the esterifying necic acids.

A. This compound

-

Chemical Formula: C₁₅H₂₅NO₄

-

Molar Mass: 283.36 g/mol

-

Structure:

-

Necine Base: Supinidine

-

Necic Acid: Viridifloric acid

-

-

Natural Sources: Cynoglossum amabile, Borago officinalis (seeds and flowers)[1].

B. Structural Analogs of this compound

Several structural analogs of this compound are often found co-occurring in the same plant species. These analogs typically belong to the retronecine, heliotridine, or otonecine types of PAs. Key examples include:

-

Lycopsamine: An ester of retronecine and viridifloric acid. It is a stereoisomer of intermedine.

-

Intermedine: An ester of retronecine and trachelanthic acid. It is a stereoisomer of lycopsamine.

-

Supinine: An ester of supinidine and trachelanthic acid.

-

Thesinine: A macrocyclic diester PA.

The structural diversity of these analogs arises from the different combinations of necine bases and necic acids. The necine base is derived from the amino acid ornithine, while the necic acids are typically branched-chain carboxylic acids derived from other amino acids like valine and isoleucine.

III. Biosynthesis of this compound and its Analogs

The biosynthesis of pyrrolizidine alkaloids is a complex process that involves the convergence of pathways for the formation of the necine base and the necic acid, followed by their esterification.

A. Necine Base Biosynthesis

The pyrrolizidine nucleus of the necine base is synthesized from the amino acid L-ornithine via putrescine and homospermidine. A key enzyme in this pathway is homospermidine synthase, which catalyzes the formation of homospermidine from two molecules of putrescine. Subsequent oxidation and cyclization steps lead to the formation of the characteristic bicyclic pyrrolizidine ring system.

B. Necic Acid Biosynthesis

The necic acid moiety of this compound is viridifloric acid. The biosynthesis of viridifloric acid and its stereoisomer, trachelanthic acid, is believed to start from L-valine, which undergoes a series of enzymatic reactions to form the branched-chain acid.

C. Esterification

The final step in the biosynthesis of this compound and its analogs is the esterification of the necine base with the necic acid. This reaction is catalyzed by specific acyltransferases that link the carboxyl group of the necic acid to the hydroxyl groups of the necine base.

Below is a simplified representation of the biosynthetic pathway leading to this compound.

IV. Biological Activities and Toxicity

Pyrrolizidine alkaloids exhibit a wide spectrum of biological activities, but they are most renowned for their hepatotoxicity. The toxicity of these compounds is primarily due to their metabolic activation in the liver.

A. Mechanism of Hepatotoxicity

The hepatotoxicity of this compound and its analogs is initiated by the oxidation of the pyrrolizidine nucleus by cytochrome P450 enzymes in the liver. This metabolic activation converts the relatively inert PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, including DNA, proteins, and lipids, leading to cellular damage and dysfunction.

The key events in PA-induced hepatotoxicity include:

-

Oxidative Stress: The metabolic activation of PAs generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.

-

Apoptosis: The cellular damage triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Inflammation: The release of damage-associated molecular patterns (DAMPs) from dying cells can trigger an inflammatory response, further exacerbating liver injury.

The following diagram illustrates the signaling pathways involved in PA-induced hepatotoxicity.

B. Quantitative Biological Activity Data

The cytotoxicity of pyrrolizidine alkaloids can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. The table below summarizes available quantitative data on the cytotoxicity of this compound's structural analogs. Data for this compound itself is limited in publicly available literature.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Intermedine & Lycopsamine (mixture) | HepD (human hepatocytes) | CCK-8 | ~50-75 | [3] |

| Lycopsamine | - | Chick Bioassay | Ranked as less toxic than macrocyclic diesters | [4] |

Note: The chick bioassay provides a relative toxicity ranking rather than a specific IC50 value. The combined toxicity of intermedine and lycopsamine was observed to be dose-dependent, with significant cytotoxicity at concentrations of 75 and 100 µg/mL[3].

V. Experimental Protocols

The isolation and analysis of this compound and its analogs from plant material require specific and sensitive methodologies due to their often low concentrations and the presence of complex matrices.

A. Isolation and Purification of Pyrrolizidine Alkaloids

A general protocol for the extraction and purification of PAs from plant material involves the following steps:

-

Extraction:

-

Dried and powdered plant material is extracted with an acidified aqueous solution (e.g., 0.5 M H₂SO₄) or an acidified methanol/water mixture. The acidic conditions protonate the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase.

-

The extraction can be performed using maceration, sonication, or Soxhlet extraction.

-

-

Acid-Base Partitioning:

-

The acidic extract is filtered and then made alkaline (pH ~9-10) with a base such as ammonia.

-

The free base alkaloids are then extracted into an organic solvent like dichloromethane or chloroform. This step separates the alkaloids from water-soluble plant constituents.

-

-

Purification:

-

The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, or by using solid-phase extraction (SPE) with cation-exchange cartridges.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

-

The following diagram outlines the general workflow for the isolation of pyrrolizidine alkaloids.

B. Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of pyrrolizidine alkaloids in various matrices.

1. Sample Preparation:

-

Solid Samples (e.g., plant material, tea): Extraction with an acidified solvent, followed by solid-phase extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge.

-

Liquid Samples (e.g., honey, milk): Dilution with an acidified solvent, followed by SPE cleanup.

2. LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to ensure the ionization of the analytes.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

VI. Conclusion

This compound and its structural analogs represent a significant class of natural products with potent biological activities, most notably hepatotoxicity. Understanding their chemical diversity, biosynthesis, and mechanisms of action is crucial for assessing the risks associated with their presence in the food chain and for exploring their potential pharmacological applications. The experimental protocols detailed in this guide provide a framework for the reliable isolation and quantification of these compounds, which is essential for further research in this field. Continued investigation into the specific biological targets and signaling pathways affected by individual pyrrolizidine alkaloids will be vital for developing strategies to mitigate their toxicity and for potentially harnessing their therapeutic properties.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity | MDPI [mdpi.com]

Toxicological Profile of Amabiline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Amabiline is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their presence in thousands of plant species and their potential for causing toxicity in both humans and livestock.[2][3] Structurally, this compound is an ester derived from a necine base and a necic acid. The presence of an unsaturated double bond in the necine base ring is a key feature associated with the toxicity of many PAs.[3] Ingestion of PA-containing plants can lead to a range of adverse health effects, with the liver being the primary target organ.[3] This document provides a detailed examination of the toxicological properties of this compound, situated within the broader context of pyrrolizidine alkaloid toxicology.

Chemical and Physical Properties

While extensive data on the physical and chemical properties of this compound are not available, its identity as a pyrrolizidine alkaloid provides some insight into its expected characteristics.

| Property | Value | Reference |

| Chemical Formula | C15H25NO4 | [1] |

| Molar Mass | 283.36 g/mol | [1] |

| Class | Pyrrolizidine Alkaloid | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Toxicokinetics and Metabolism

The toxicity of this compound, like other PAs, is intrinsically linked to its metabolic activation.

Absorption, Distribution, Metabolism, and Excretion

PAs are generally absorbed from the gastrointestinal tract and transported to the liver. In the liver, they undergo metabolic transformation by cytochrome P450 enzymes into highly reactive pyrrolic metabolites.[4] These electrophilic metabolites can then bind to cellular macromolecules, leading to toxicity. The detoxification pathways for PAs involve hydrolysis of the ester linkages and N-oxidation of the necine base, leading to water-soluble products that can be excreted. The balance between metabolic activation and detoxification is a critical determinant of the extent of toxicity.

Metabolic Activation to Toxic Pyrroles

The key step in PA-induced toxicity is the conversion of the parent alkaloid to dehydropyrrolizidine alkaloids (DHPAs) or "pyrrolic esters" by hepatic cytochrome P450s. These metabolites are potent alkylating agents that can react with cellular nucleophiles such as DNA, proteins, and glutathione.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Amabiline from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a pyrrolizidine alkaloid (PA) found in several plant species, notably those belonging to the Boraginaceae family, such as Cynoglossum amabile and Borago officinalis (Borage).[1][2] PAs are known for their potential biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[3] However, it is crucial to note that this compound, like many other 1,2-unsaturated PAs, is hepatotoxic, posing a risk of liver damage.[2][4] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, intended for research and drug development purposes.

Data Presentation

The yield of this compound can vary significantly based on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | This compound Content/Yield | Reference |

| Borago officinalis | Leaves | 0.1 - 3.0 ppm | [5] |

| Borago officinalis | Not specified | Total alkaloid amount < 0.001% of dry weight | [6] |

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound using common laboratory techniques such as maceration or sonication.

1. Sample Preparation:

- Collect fresh plant material (e.g., leaves, flowers, or whole plant) from species known to contain this compound, such as Cynoglossum amabile or Borago officinalis.[1][2][3]

- Thoroughly wash the plant material with distilled water to remove any debris.

- Dry the plant material in a well-ventilated area or a laboratory oven at a temperature not exceeding 40-50°C to prevent degradation of the alkaloids.

- Grind the dried plant material into a fine powder using a laboratory mill.

2. Extraction:

- Weigh a known amount of the powdered plant material (e.g., 10 g).

- Choose an appropriate solvent for extraction. Common solvents for PAs include methanol, ethanol, or an acidified aqueous solution (e.g., 0.05 M sulfuric acid).[7]

- Maceration Method:

- Place the powdered plant material in a flask and add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

- Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.

- Sonication Method:

- Place the powdered plant material in a flask with the extraction solvent (1:10 w/v).

- Submerge the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[8]

- After extraction, separate the mixture by filtration or centrifugation to obtain the crude extract.

- Repeat the extraction process on the plant residue to ensure maximum recovery of the alkaloids.

- Combine the extracts from all repetitions.

3. Solvent Removal:

- Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the extraction solvent.

- The resulting concentrated extract can then be subjected to further purification.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex mixtures.

1. Cartridge Selection and Conditioning:

- Select a suitable SPE cartridge. For PAs, a strong cation exchange (SCX) or a C18 reversed-phase cartridge is often used.[7][9]

- Condition the SPE cartridge by passing a specific volume of a suitable solvent through it. For a C18 cartridge, this typically involves washing with methanol followed by water.[10]

2. Sample Loading:

- Reconstitute the concentrated crude extract in an appropriate solvent that is compatible with the SPE sorbent.

- Slowly load the sample onto the conditioned SPE cartridge. This can be done using a vacuum manifold or by gravity.[11]

3. Washing:

- Wash the cartridge with a weak solvent to remove impurities while retaining the this compound on the sorbent. The choice of washing solvent will depend on the type of SPE cartridge used.[10]

4. Elution:

- Elute the this compound from the cartridge using a stronger solvent. For an SCX cartridge, an ammoniated organic solvent is often used. For a C18 cartridge, a more non-polar solvent like methanol or acetonitrile can be used.[9]

- Collect the eluate containing the purified this compound.

5. Post-Elution Processing:

- Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the purified extract in a suitable solvent for analysis.

Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

1. HPLC Conditions (Example):

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[12]

- Mobile Phase: A gradient elution with two solvents is typical.

- Solvent A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.[13]

- Solvent B: Methanol or acetonitrile with the same additive.[13]

- Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[13]

- Injection Volume: 3-5 µL.[14]

- Column Temperature: Maintained at around 40°C.[14]

2. MS/MS Conditions (Example):

- Ionization Mode: Positive electrospray ionization (ESI+) is generally used for PAs.[12]

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

- Ion Source Parameters: These need to be optimized for the specific instrument and include parameters like capillary voltage, source temperature, and gas flows.

- MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

3. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound.

- Analyze the purified plant extracts and quantify the this compound concentration by comparing the peak areas to the calibration curve.

Visualizations

Caption: Workflow for this compound extraction.

Caption: this compound hepatotoxicity pathway.

References

- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Borago officinalis (Boraginaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. specartridge.com [specartridge.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Amabiline in Complex Mixtures by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Amabiline is a pyrrolizidine alkaloid (PA) found in various plant species, including those from the Boraginaceae family, such as borage (Borago officinalis)[1]. PAs are a class of natural toxins known for their potential hepatotoxicity, and their presence in herbal products, food, and animal feed is a significant safety concern[2][3]. Regulatory bodies have set stringent limits on the daily intake of these compounds, necessitating highly sensitive and selective analytical methods for their detection and quantification in complex matrices[2][3][4]. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard technique for this purpose[4][5].

Principle The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) to isolate this compound and other PAs from the complex sample matrix, thereby reducing interference and enhancing sensitivity[4][6][7]. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. The instrument operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte[8]. Quantification is performed using a matrix-matched calibration curve to compensate for any matrix effects[9].

Experimental Protocol

Reagents and Materials

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Sulfuric acid (analytical grade), Ammonia solution (analytical grade).

-

Standards: this compound analytical standard and other relevant PA standards.

-

SPE Cartridges: Mixed-mode Cation Exchange (MCX) SPE cartridges.

-

Sample Preparation: Centrifuge tubes (50 mL), volumetric flasks, analytical balance, ultrasonic bath, centrifuge.

Standard Solution Preparation

-

Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a stock solution of 0.1 mg/mL[9]. Store at -20°C.

-

Working Standard Solution (1 µg/mL): Dilute the stock solution with acetonitrile to prepare a working standard solution of 1 µg/mL[9].

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking known amounts of the working standard solution into blank matrix extract. A typical range would be 5 – 150 ng/mL[9].

Sample Preparation (Plant Material)

This protocol is adapted from established methods for PA extraction from plant matrices[5][9].

-

Homogenization: Weigh 2.0 g of the homogenized and dried plant material into a 50 mL centrifuge tube.

-

Extraction:

-

Sonicate the sample in an ultrasonic bath for 15 minutes at ambient temperature[9].

-

Centrifuge the sample for 10 minutes at 3800 x g[9].

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the remaining pellet with another 20 mL of the extraction solution.

-

Combine the supernatants.

-

SPE Clean-up (MCX Cartridge):

-

Conditioning: Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the combined extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

-

Elution: Elute the target analytes (PAs) with 10 mL of 2.5% ammonia solution in methanol[4][9].

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

-

Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS System and Conditions

The following conditions are a typical starting point and should be optimized for the specific instrument used.

-

LC System: UHPLC System

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water[4].

-

Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol[4].

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL[4].

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 10.0 80 14.0 80 14.1 5 16.0 5 (This is an example gradient and must be optimized for separation of this compound from isomers and matrix components)

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[8].

-

Source Temperature: 550 - 600°C[4].

-